Tyramide alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

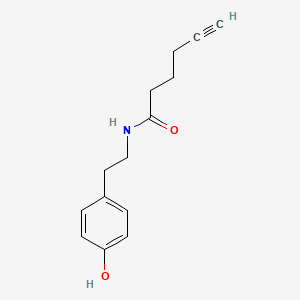

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

N-[2-(4-hydroxyphenyl)ethyl]hex-5-ynamide |

InChI |

InChI=1S/C14H17NO2/c1-2-3-4-5-14(17)15-11-10-12-6-8-13(16)9-7-12/h1,6-9,16H,3-5,10-11H2,(H,15,17) |

InChI Key |

LUFCBNOYEQMBTJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCC(=O)NCCC1=CC=C(C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tyramide Alkyne: Structure, Properties, and Applications in Advanced Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful enzymatic amplification technique that significantly enhances the sensitivity of in situ hybridization (ISH), immunohistochemistry (IHC), and immunocytochemistry (ICC) assays. This method can increase detection sensitivity by up to 100-fold compared to conventional methods, enabling the visualization of low-abundance targets. At the core of this technology is the tyramide molecule, which, when activated by horseradish peroxidase (HRP), forms highly reactive radicals that covalently bind to nearby tyrosine residues.

This guide focuses on a specific, versatile variant: tyramide alkyne . The incorporation of a terminal alkyne group into the tyramide structure allows for a secondary layer of detection and signal amplification through bioorthogonal click chemistry. This dual functionality makes this compound an invaluable tool for highly sensitive and multiplexed imaging applications in cellular and tissue analysis.

Chemical Structure and Properties of this compound

This compound is a bifunctional molecule featuring a tyramine moiety for HRP-mediated deposition and a terminal alkyne for subsequent click chemistry reactions. It is crucial to note that there are two common variants of this compound available, differing by a single methylene group in the acyl chain. This results in slight differences in their molecular weight and chemical formula.

The two primary forms are:

-

N-(4-hydroxyphenethyl)pent-4-ynamide

-

N-[2-(4-Hydroxyphenyl)ethyl]-5-hexynamide

Below are the detailed chemical structures and properties of both variants.

Data Presentation: Chemical and Physical Properties

| Property | N-(4-hydroxyphenethyl)pent-4-ynamide | N-[2-(4-Hydroxyphenyl)ethyl]-5-hexynamide |

| Synonyms | Alkyne tyramide, Alk-Ph | This compound, AP1, Alkyne-phenol 1 |

| CAS Number | 1694495-59-4[1][2] | 2230051-33-7[3] |

| Molecular Formula | C13H15NO2[1] | C14H17NO2 |

| Molecular Weight | 217.26 g/mol | 231.29 g/mol |

| Appearance | White to light yellow powder/crystal | White to beige powder |

| Solubility | DMSO: 100 mg/mL (460.28 mM) | DMSO: 2 mg/mL |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year | -10 to -25°C |

Principles of Application

Tyramide Signal Amplification (TSA)

The TSA method relies on the enzymatic activity of HRP. In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of this compound into a highly reactive, short-lived radical intermediate. This radical then covalently binds to electron-rich amino acid residues, primarily tyrosine, in the immediate vicinity of the HRP enzyme. This localized deposition of this compound molecules leads to a significant amplification of the signal at the target site.

Click Chemistry

The terminal alkyne group on the deposited tyramide molecules serves as a handle for a secondary detection step using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This highly specific and efficient reaction forms a stable triazole linkage between the alkyne-functionalized tyramide and a molecule bearing an azide group. This azide-containing molecule can be a fluorophore, a biotin tag, or any other desired reporter molecule, allowing for further signal amplification and multiplexing possibilities.

Experimental Protocols

I. Tyramide Signal Amplification (TSA) Protocol for Immunofluorescence

This protocol provides a general workflow for using this compound in immunofluorescence applications on cultured cells or tissue sections.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS)

-

Primary antibody

-

HRP-conjugated secondary antibody

-

This compound stock solution (dissolved in DMSO)

-

Amplification Buffer (e.g., PBS with 0.0015-0.003% H₂O₂)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20, PBST)

-

Quenching solution (e.g., 1 mM sodium azide or 3% H₂O₂ in PBS)

Procedure:

-

Sample Preparation: Fix and permeabilize cells or tissue sections according to standard protocols.

-

Endogenous Peroxidase Quenching: Incubate the sample in quenching solution for 10-30 minutes at room temperature to inactivate endogenous peroxidases. Wash thoroughly with PBS.

-

Blocking: Incubate the sample in Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the sample for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the sample three times with Wash Buffer for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer and incubate with the sample for 30-60 minutes at room temperature.

-

Washing: Wash the sample three times with Wash Buffer for 5 minutes each.

-

This compound Deposition:

-

Prepare the this compound working solution by diluting the stock solution (typically 1:100 to 1:1000) in Amplification Buffer immediately before use.

-

Incubate the sample with the this compound working solution for 5-10 minutes at room temperature, protected from light.

-

-

Washing: Wash the sample three times with Wash Buffer for 5 minutes each.

-

Proceed to Click Chemistry Labeling (Protocol II).

II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the labeling of the deposited this compound with an azide-functionalized reporter molecule.

Materials:

-

Azide-functionalized reporter (e.g., azide-fluorophore, biotin-azide)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA or TBTA)

-

Reaction Buffer (e.g., PBS)

Procedure:

-

Prepare Click Reaction Cocktail: Immediately before use, prepare the click reaction cocktail. The following is an example for a 100 µL reaction volume. Reagents should be added in the specified order.

-

85 µL of PBS

-

5 µL of azide-reporter stock solution (e.g., 100 µM stock for a final concentration of 5 µM)

-

2 µL of 50 mM CuSO₄ stock solution (final concentration 1 mM)

-

4 µL of 50 mM copper ligand stock solution (final concentration 2 mM)

-

4 µL of freshly prepared 250 mM sodium ascorbate stock solution (final concentration 10 mM)

-

-

Labeling: Add the click reaction cocktail to the sample and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the sample three times with Wash Buffer for 5 minutes each.

-

Counterstaining and Mounting: Proceed with nuclear counterstaining (e.g., DAPI) and mounting as per standard protocols.

Visualized Workflows

Tyramide Signal Amplification (TSA) Workflow

Caption: Workflow of Tyramide Signal Amplification (TSA) using this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

Caption: Workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Performance and Advantages

The use of this compound in TSA offers several advantages over traditional methods, including those using biotin-tyramide.

-

High Specificity and Efficiency: this compound has been shown to enable proteomic analysis with extremely high specificity (94%) and greater coverage compared to the traditional biotin-phenol substrate in APEX2 labeling experiments in yeast.

-

Enhanced Signal-to-Noise Ratio: The covalent nature of tyramide deposition minimizes signal diffusion, leading to a high signal-to-noise ratio. The subsequent click chemistry step is highly specific, further reducing background noise.

-

Multiplexing Capabilities: The bioorthogonal nature of the alkyne-azide reaction allows for multiplexed imaging. After one round of TSA and click chemistry, the antibodies can be stripped, and the process can be repeated with a different primary antibody and a different azide-fluorophore, enabling the detection of multiple targets in the same sample.

-

Versatility: The alkyne handle can be coupled to a wide variety of azide-modified reporters, including fluorescent dyes, quenchers, affinity tags, and DNA barcodes, providing immense flexibility in experimental design.

While direct quantitative comparisons of signal-to-noise ratios between this compound and biotin tyramide are application-dependent, the TSA methodology in general has been reported to be 10-50 times more sensitive than hybridization assays with direct detection of biotinylated probes. The additional amplification and detection step afforded by click chemistry with this compound can potentially further enhance this sensitivity.

Conclusion

This compound is a powerful and versatile tool for researchers in cell biology, neuroscience, and drug development. Its dual functionality, combining the robust signal amplification of TSA with the specificity and flexibility of click chemistry, enables highly sensitive and multiplexed detection of low-abundance biomolecules. This technical guide provides a comprehensive overview of its chemical properties, principles of application, and detailed experimental protocols to facilitate its successful implementation in the laboratory. The ability to precisely label and visualize cellular components with high resolution and a strong signal-to-noise ratio makes this compound an indispensable reagent for advancing our understanding of complex biological systems.

References

Tyramide-Alkyne for APEX2-Mediated Proximity Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of tyramide-alkyne in conjunction with ascorbate peroxidase 2 (APEX2) for proximity-dependent protein labeling. This powerful technique enables the high-resolution mapping of protein-protein interactions and the composition of subcellular proteomes in living cells. By replacing the traditional biotin-tyramide with a smaller, more versatile alkyne-functionalized probe, researchers can achieve enhanced labeling efficiency and broader applicability, particularly in challenging model organisms.

Introduction to APEX2 Proximity Labeling

APEX2 is an engineered ascorbate peroxidase that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of phenolic substrates, such as tyramide derivatives, into highly reactive phenoxyl radicals. These radicals have a short half-life and a limited diffusion radius (typically within ~20 nm), leading to the covalent labeling of nearby endogenous proteins, primarily on electron-rich amino acid residues like tyrosine.[1][2] When fused to a protein of interest, APEX2 can effectively "paint" its immediate molecular environment with the chosen probe.

Traditionally, biotin-tyramide has been the go-to substrate for APEX2-mediated labeling. The resulting biotinylated proteins are then readily enriched using streptavidin-based affinity purification for subsequent identification by mass spectrometry.[1][2]

The Advent of Tyramide-Alkyne

Tyramide-alkyne, also referred to as alkyne-phenol (Alk-Ph), is a novel probe that replaces the bulky biotin moiety of biotin-tyramide with a small, bioorthogonal alkyne group.[3] This seemingly simple modification offers several key advantages that enhance the versatility and efficiency of APEX2-mediated proximity labeling.

Advantages of Tyramide-Alkyne

-

Improved Labeling Efficiency: Studies, particularly in yeast, have demonstrated that tyramide-alkyne exhibits superior labeling efficiency compared to biotin-tyramide. This is attributed to its increased water solubility and enhanced permeability across cellular and organellar membranes.

-

Versatility through Click Chemistry: The alkyne handle allows for the subsequent attachment of various functional groups via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". This enables a two-step labeling strategy where, after the initial proximity labeling, a reporter or affinity tag (e.g., biotin-azide, fluorescent dye-azide) can be attached for downstream applications.

-

Reduced Steric Hindrance: The smaller size of the alkyne group compared to biotin may reduce potential steric hindrance during the labeling process, allowing for more efficient labeling in crowded molecular environments.

Quantitative Comparison: Tyramide-Alkyne vs. Biotin-Tyramide

The following tables summarize quantitative data from studies comparing the performance of tyramide-alkyne (Alk-Ph) and biotin-tyramide (biotin-phenol) in APEX2-mediated proximity labeling in yeast.

| Parameter | Tyramide-Alkyne (Alk-Ph) | Biotin-Tyramide (Biotin-Phenol) | Reference |

| Solubility in aqueous buffer | Higher | Lower | |

| Cell wall permeability in yeast | Higher | Lower |

| Experimental Condition | Tyramide-Alkyne (Alk-Ph) | Biotin-Tyramide (Biotin-Phenol) | Reference |

| Number of identified mitochondrial proteins in yeast | >600 | ~400 | |

| Labeling efficiency in intact yeast cells | Substantially improved | Lower |

Experimental Workflow and Protocols

The successful implementation of tyramide-alkyne APEX2 labeling involves a multi-step process, from cell preparation to mass spectrometry analysis. Detailed protocols for each key stage are provided below.

Overall Experimental Workflow

Detailed Experimental Protocols

-

Cell Culture and Transfection:

-

Plate mammalian cells expressing the APEX2-fusion protein of interest to the desired confluency.

-

Ensure optimal expression levels of the APEX2-fusion protein, as overexpression can lead to artifacts.

-

-

Tyramide-Alkyne Incubation:

-

Prepare a stock solution of tyramide-alkyne in DMSO.

-

Dilute the tyramide-alkyne stock solution in pre-warmed cell culture medium to a final concentration of 250-500 µM.

-

Replace the existing cell culture medium with the tyramide-alkyne containing medium and incubate for 30-60 minutes at 37°C.

-

-

Labeling Reaction:

-

Prepare a fresh solution of hydrogen peroxide (H₂O₂) in PBS at a concentration of 100 mM.

-

Add the H₂O₂ solution to the cells to a final concentration of 1 mM.

-

Incubate for exactly 1 minute at room temperature with gentle agitation.

-

-

Quenching:

-

Immediately aspirate the labeling medium and wash the cells three times with a quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS) to stop the reaction.

-

-

Cell Lysis:

-

Lyse the quenched cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Preparation of Click Chemistry Reagents:

-

Prepare stock solutions of:

-

Biotin-azide in DMSO (e.g., 10 mM).

-

Copper(II) sulfate (CuSO₄) in water (e.g., 50 mM).

-

A copper chelator such as BTTAA (e.g., 50 mM in DMSO).

-

A reducing agent such as sodium ascorbate (freshly prepared, e.g., 500 mM in water).

-

-

-

Click Reaction:

-

To the cell lysate, add the click chemistry reagents in the following order, vortexing gently after each addition:

-

Biotin-azide (final concentration: 100 µM).

-

Copper(II) sulfate (final concentration: 1 mM).

-

BTTAA (final concentration: 1 mM).

-

Sodium ascorbate (final concentration: 5 mM).

-

-

Incubate the reaction for 1 hour at room temperature with gentle rotation.

-

-

Protein Precipitation (Optional but Recommended):

-

Precipitate the proteins from the reaction mixture using methanol/chloroform or acetone to remove excess click chemistry reagents.

-

Resuspend the protein pellet in a buffer compatible with the subsequent enrichment step (e.g., 1% SDS in PBS).

-

-

Enrichment of Biotinylated Proteins:

-

Incubate the protein lysate with streptavidin-coated magnetic beads for 1-2 hours at room temperature with rotation.

-

Wash the beads extensively with a series of stringent wash buffers (e.g., RIPA buffer, 8 M urea, and PBS) to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reduce disulfide bonds with DTT (dithiothreitol) and alkylate cysteine residues with iodoacetamide.

-

Add trypsin and incubate overnight at 37°C with shaking to digest the proteins into peptides.

-

-

Peptide Cleanup:

-

Collect the supernatant containing the digested peptides.

-

Desalt and concentrate the peptides using C18 StageTips or a similar method.

-

-

LC-MS/MS Analysis:

-

Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

-

Application Example: Mapping GPCR Signaling Pathways

APEX2-mediated proximity labeling is a powerful tool for elucidating the dynamic protein-protein interactions that govern signaling pathways. The following diagram illustrates how tyramide-alkyne APEX2 labeling can be applied to map the interactome of a G-protein coupled receptor (GPCR) upon ligand binding.

In this example, APEX2 is fused to a GPCR of interest. Upon stimulation with a ligand, the receptor undergoes a conformational change, leading to the activation of G-proteins and downstream effector proteins. By adding tyramide-alkyne and H₂O₂, the proteins in close proximity to the activated receptor are labeled with alkyne groups. These labeled proteins can then be identified by mass spectrometry, providing a snapshot of the GPCR's interactome at a specific point in the signaling cascade.

Conclusion

Tyramide-alkyne represents a significant advancement in APEX2-mediated proximity labeling. Its superior labeling efficiency and the versatility afforded by click chemistry open up new avenues for exploring the intricacies of cellular proteomes. For researchers in basic science and drug development, this technique offers a powerful approach to identify novel protein-protein interactions, elucidate the composition of subcellular compartments, and understand the dynamic molecular events that underpin cellular signaling. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the successful implementation of this cutting-edge technology.

References

- 1. Multidimensional tracking of GPCR signaling via peroxidase-catalyzed proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. APEX Peroxidase-Catalyzed Proximity Labeling and Multiplexed Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Proximity-Dependent Proteomic Profiling in Yeast Cells by APEX and Alk-Ph Probe - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of Tyramide Signal Amplification Using Alkynes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies underlying tyramide signal amplification (TSA) integrated with bioorthogonal click chemistry, specifically utilizing alkyne-modified tyramides. This powerful technique offers significant signal enhancement for the detection of low-abundance targets in various applications, including immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (FISH), while also enabling innovative approaches to multiplexed imaging.

Core Principle: A Two-Step Amplification and Detection Strategy

Traditional tyramide signal amplification relies on the enzymatic activity of horseradish peroxidase (HRP) to deposit a large number of labeled tyramide molecules in the immediate vicinity of a target molecule. The alkyne-based TSA method builds upon this principle by introducing a bioorthogonal reactive handle—an alkyne group—onto the tyramide molecule. This creates a two-step process:

-

Enzymatic Amplification: An HRP-conjugated antibody (or other probe) binds to the target of interest. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of an alkyne-containing tyramide substrate into a highly reactive, short-lived radical.[1] This radical covalently binds to electron-rich residues, such as tyrosine, on proteins near the HRP enzyme.[1] This step results in the deposition of a high density of alkyne groups at the site of the target.

-

Bioorthogonal Detection (Click Chemistry): The deposited alkyne groups serve as a target for a subsequent chemical ligation reaction with a complementary azide-modified reporter molecule (e.g., a fluorophore, biotin, or another signaling molecule). This reaction, most commonly a strain-promoted alkyne-azide cycloaddition (SPAAC), is highly specific and occurs rapidly under physiological conditions without interfering with native biological processes.[2] This "click" reaction allows for the highly efficient and specific labeling of the amplified alkyne sites.

The key advantage of this two-step approach is the separation of the amplification and detection steps. This modularity provides greater flexibility in experimental design, particularly for multiplexing, and can lead to improved signal-to-noise ratios compared to traditional TSA.

Signaling Pathway Diagram

Caption: Diagram illustrating the two-step process of alkyne-tyramide signal amplification.

Quantitative Data: Signal Amplification Performance

The separation of amplification and detection in alkyne-TSA can lead to a significant improvement in the signal-to-noise ratio. A study comparing a "Click-based amplification" method to traditional TSA for the detection of EdU (5-ethynyl-2'-deoxyuridine) incorporated into cellular DNA provides quantitative insights into the potential gains.

| Metric | Click-based Amplification | Tyramide Signal Amplification (TSA) | Reference |

| Amplification Ratio | 3.0–12.7 fold | 7.6 fold | |

| Nonspecific Amplification | Low (signal confined to nucleus) | High (strong fluorescence in cytoplasm) | |

| Signal-to-Noise Ratio | High | Lower due to nonspecific signal |

Note: The "Click-based amplification" in the cited study involved a different workflow but highlights the advantages of using click chemistry for signal amplification, which are applicable to the alkyne-TSA principle.

Experimental Protocols

This section provides a generalized, detailed methodology for performing alkyne-tyramide signal amplification followed by a click chemistry detection step. Note: Optimal concentrations and incubation times should be empirically determined for each specific application and antibody.

Synthesis of Alkyne-Tyramide

While commercially available alkyne-tyramides are becoming more common, they can also be synthesized in the lab. A general approach involves reacting tyramine with an amine-reactive alkyne derivative.

Materials:

-

Tyramine hydrochloride

-

Amine-reactive alkyne (e.g., an NHS-ester of an alkyne-containing molecule)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

Protocol:

-

Prepare a stock solution of tyramine in anhydrous DMF with TEA to achieve a pH of approximately 8.0-9.0.

-

Prepare a stock solution of the amine-reactive alkyne in anhydrous DMF.

-

Mix the tyramine and alkyne solutions at a 1:1.1 molar ratio (tyramine:alkyne).

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

The resulting alkyne-tyramide conjugate can be purified by HPLC if necessary, but for many applications, the crude product can be used after dilution.

Immunohistochemistry (IHC) / Immunocytochemistry (ICC) Protocol

Reagents:

-

Phosphate-Buffered Saline (PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20)

-

Primary Antibody

-

HRP-conjugated Secondary Antibody

-

Alkyne-Tyramide working solution (e.g., 1-10 µM in amplification buffer)

-

Amplification Buffer (e.g., 100 mM borate buffer, pH 8.5)

-

Hydrogen Peroxide (H₂O₂) (prepare a fresh 0.0015-0.003% solution in amplification buffer immediately before use)

-

Azide-fluorophore working solution (e.g., 5-50 µM in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting Medium

Procedure:

-

Sample Preparation: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) tissue sections or fix and permeabilize cultured cells as per standard protocols.

-

Endogenous Peroxidase Quenching: Incubate the sample in 3% H₂O₂ in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity. Wash 3 times with PBS.

-

Blocking: Incubate the sample in Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C. Wash 3 times with PBS containing 0.1% Tween-20 (PBST).

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature. Wash 3 times with PBST.

-

Alkyne-Tyramide Deposition:

-

Prepare the tyramide reaction solution by adding H₂O₂ to the amplification buffer containing the alkyne-tyramide.

-

Incubate the sample with the tyramide reaction solution for 5-10 minutes at room temperature, protected from light.

-

Wash 3 times with PBST.

-

-

Click Reaction:

-

Incubate the sample with the azide-fluorophore working solution for 30-60 minutes at room temperature, protected from light.

-

Wash 3 times with PBST.

-

-

Counterstaining and Mounting: Incubate with a nuclear counterstain if desired. Wash with PBS and mount the coverslip with mounting medium.

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Synthesis and Purification of Tyramide Alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tyramide alkyne, a valuable chemical probe for various biomedical research applications, including proximity labeling and proteomics. This document details the chemical reactions, purification methodologies, and characterization techniques necessary for obtaining high-purity this compound.

Introduction

This compound, formally known as N-(4-hydroxyphenethyl)pent-4-ynamide, is a bifunctional molecule incorporating a tyramide moiety and a terminal alkyne group. The phenol group of the tyramide can be oxidized by horseradish peroxidase (HRP) to generate a reactive phenoxyl radical, which can then covalently label electron-rich amino acid residues (such as tyrosine) in the vicinity of the HRP enzyme. The terminal alkyne serves as a versatile handle for "click" chemistry, allowing for the subsequent attachment of reporter molecules, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This dual functionality makes this compound a powerful tool for tyramide signal amplification (TSA)-based applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through an amide coupling reaction between tyramine and an alkyne-containing carboxylic acid, such as 4-pentynoic acid. A common and efficient method for this transformation is the use of carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS).

dot

Caption: General synthesis of this compound.

Experimental Protocol: EDC/NHS Coupling

This protocol outlines the synthesis of N-(4-hydroxyphenethyl)pent-4-ynamide using EDC and NHS.

Materials:

-

Tyramine hydrochloride

-

4-Pentynoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Reactants:

-

In a round-bottom flask, dissolve tyramine hydrochloride (1.0 eq) in anhydrous DMF.

-

Add triethylamine or DIPEA (1.1 eq) to the solution to neutralize the hydrochloride and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve 4-pentynoic acid (1.05 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

-

-

Reaction:

-

Add the solution of 4-pentynoic acid, EDC, and NHS dropwise to the tyramine solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification of this compound

The crude this compound typically requires purification to remove unreacted starting materials, byproducts of the coupling reaction (e.g., isourea), and any side products. The two primary methods for purification are silica gel column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC).

dot

Caption: General purification workflow for this compound.

Silica Gel Column Chromatography

This is a common and effective method for the initial purification of this compound.

Experimental Protocol:

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. A common starting point is a gradient from 20% to 80% ethyl acetate in hexanes. The optimal eluent system should be determined by TLC analysis of the crude product.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For applications requiring very high purity, RP-HPLC is the preferred method for final purification.

Experimental Protocol:

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of acetonitrile (ACN) in water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Procedure:

-

Dissolve the partially purified product from column chromatography in a suitable solvent (e.g., a small amount of ACN or DMSO, diluted with the initial mobile phase).

-

Inject the sample onto the equilibrated RP-HPLC column.

-

Run a linear gradient, for example, from 10% to 90% acetonitrile in water (with 0.1% TFA) over 30-60 minutes.

-

Monitor the elution profile using a UV detector (this compound has a UV absorbance maximum around 275 nm).

-

Collect the fraction corresponding to the major product peak.

-

Lyophilize or evaporate the solvent from the collected fraction to obtain the pure this compound.

-

Quantitative Data

The yield and purity of this compound can vary depending on the specific reaction conditions and the efficiency of the purification process.

| Parameter | Synthesis Method | Purification Method | Typical Range |

| Yield | EDC/NHS Coupling | Column Chromatography | 60-85% |

| Purity | - | Column Chromatography | >90% |

| Purity | - | RP-HPLC | >98% |

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the tyrosyl ring, the ethyl linker, the methylene groups of the pentynamide chain, and the terminal alkyne proton.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic signals for the alkyne carbons.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the product. The expected [M+H]⁺ or [M-H]⁻ ion should be observed.

-

This guide provides a comprehensive framework for the successful synthesis, purification, and characterization of this compound. Researchers should optimize the described protocols based on their specific experimental requirements and available instrumentation.

The Role of Horseradish Peroxidase (HRP) with Tyramide Alkyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the powerful combination of horseradish peroxidase (HRP) and tyramide alkyne, a cornerstone of modern spatial biology and proteomics. This technology leverages the catalytic activity of HRP to achieve significant signal amplification and covalent labeling of biomolecules in their native cellular and tissue contexts. The incorporation of an alkyne handle on the tyramide molecule opens up a versatile route for subsequent bioorthogonal "click" chemistry, enabling a wide array of applications from high-resolution imaging to in-depth proteomic analysis.

Core Principles: The HRP-Tyramide Alkyne Reaction

The fundamental principle of this technology lies in an enzyme-catalyzed deposition of tyramide molecules. Horseradish peroxidase, in the presence of low concentrations of hydrogen peroxide (H₂O₂), catalyzes the conversion of a labeled tyramide substrate into a highly reactive, short-lived radical.[1][2][3] This tyramide radical then covalently binds to electron-rich amino acid residues, primarily tyrosine and to a lesser extent tryptophan, on proteins in close proximity to the HRP enzyme.[1][4] The short lifetime of the radical ensures that the labeling is spatially confined to the immediate vicinity of the enzymatic activity.

When this compound is used as the substrate, this process deposits a bioorthogonal alkyne handle at the site of interest. This alkyne group does not react with native biological molecules, making it an ideal anchor for subsequent covalent attachment of a reporter molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. This two-step process allows for a modular and highly specific labeling strategy.

Key Applications

The versatility of the HRP-tyramide alkyne system has led to its adoption in two major areas of research: Tyramide Signal Amplification (TSA) for enhanced imaging and Proximity Labeling (PL) for proteomic mapping.

Tyramide Signal Amplification (TSA)

TSA, also known as Catalyzed Reporter Deposition (CARD), is a technique used to dramatically increase the signal intensity in immunodetection assays such as immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH). By depositing a large number of fluorophore-labeled tyramide molecules at the location of an HRP-conjugated antibody, TSA can enhance detection sensitivity by up to 100-fold or more compared to conventional methods. This is particularly advantageous for the detection of low-abundance proteins.

The use of this compound in TSA workflows allows for a "click-on" approach to fluorescence. After the deposition of the alkyne handles, different azide-functionalized fluorophores can be introduced, facilitating multiplexed imaging with antibodies from the same host species, a significant challenge in traditional immunofluorescence.

Proximity Labeling (PL)

In proximity labeling, an HRP enzyme is fused to a protein of interest. Upon addition of H₂O₂ and biotin-tyramide (or this compound), HRP generates reactive tyramide radicals that covalently label proteins within a nanometer-scale radius. These biotinylated (or alkyne-tagged) proteins can then be enriched, typically using streptavidin beads, and identified by mass spectrometry. This approach, often referred to as APEX-seq when using an engineered ascorbate peroxidase, allows for the creation of a "snapshot" of the protein interaction landscape and subcellular proteome in living cells.

The use of this compound in proximity labeling offers an alternative to biotin-tyramide. The smaller size of the alkyne group may reduce potential steric hindrance, and the subsequent click chemistry step provides an orthogonal method for biotinylation or the attachment of other tags for downstream analysis.

Quantitative Data

The HRP-tyramide alkyne system offers significant quantitative advantages over traditional methods. The following tables summarize key performance metrics.

| Parameter | Conventional Immunofluorescence | Tyramide Signal Amplification (TSA) | Reference(s) |

| Signal Amplification | 1x (baseline) | Up to 100-fold | |

| Primary Antibody Usage | Standard concentration | Up to 1,000-fold reduction | |

| Detection of Low-Abundance Targets | Often challenging or not possible | High sensitivity enables detection | |

| Multiplexing Capability | Limited by host species of primary antibodies | High, allows use of same-species antibodies |

Table 1: Quantitative Comparison of TSA and Conventional Immunofluorescence

| Method | Labeling Radius | Key Advantages | Key Disadvantages | Reference(s) |

| BioID (Biotin Ligase) | ~10 nm | Longer labeling window, no H₂O₂ required | Slow kinetics (hours) | |

| APEX/HRP (Peroxidase) | <20 nm | Fast kinetics (minutes), high temporal resolution | Requires H₂O₂, potential for oxidative stress |

Table 2: Comparison of Proximity Labeling Methodologies

Experimental Protocols

The following are generalized protocols for the key applications of HRP-tyramide alkyne. Optimization is recommended for specific cell types, tissues, and targets.

Protocol: Multiplexed Immunohistochemistry using TSA with this compound

-

Sample Preparation: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) tissue sections. Perform antigen retrieval using appropriate heat-induced or enzymatic methods.

-

Endogenous Peroxidase Quenching: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Wash with PBS.

-

Blocking: Block non-specific antibody binding using a suitable blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the first primary antibody at its optimal dilution overnight at 4°C. Wash with PBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash with PBST.

-

Tyramide-Alkyne Deposition: Incubate with a working solution of this compound in amplification buffer containing hydrogen peroxide for 5-10 minutes at room temperature. Wash thoroughly with PBS.

-

Click Chemistry: Prepare a click reaction cocktail containing an azide-conjugated fluorophore, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., THPTA). Incubate the sample with the click cocktail for 30-60 minutes at room temperature, protected from light. Wash thoroughly with PBS.

-

Imaging: Mount the slide and image the first color.

-

Antibody Stripping: To proceed with the next target, strip the primary and secondary antibodies, often using a combination of heat and a denaturing buffer.

-

Repeat: Repeat steps 3-9 for each subsequent target, using a different azide-fluorophore for each round.

Protocol: Proximity Labeling using HRP and this compound for Mass Spectrometry

-

Cell Culture and Transfection: Culture cells and transfect them with a vector encoding the protein of interest fused to HRP.

-

Tyramide-Alkyne Labeling: Incubate the cells with this compound for a short period (e.g., 30 minutes) to allow for substrate uptake.

-

H₂O₂ Pulse: Add a low concentration of H₂O₂ to the media for a very short duration (e.g., 1-5 minutes) to initiate the HRP-catalyzed deposition of this compound.

-

Quenching: Quench the reaction by adding an antioxidant solution (e.g., sodium azide, sodium ascorbate).

-

Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.

-

Click Chemistry for Biotinylation: Perform a click reaction on the cell lysate by adding an azide-functionalized biotin tag, a copper(I) source, and a ligand.

-

Enrichment: Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

-

On-Bead Digestion: Perform an on-bead tryptic digest to release peptides from the captured proteins.

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins to generate a map of the proximal proteome of the bait protein.

Conclusion

The synergy between horseradish peroxidase and this compound provides a robust and versatile platform for a wide range of biological investigations. From achieving unprecedented sensitivity in fluorescence imaging to mapping the intricate networks of protein interactions within living cells, this technology is empowering researchers to explore cellular architecture and function with remarkable detail. The modularity afforded by the alkyne handle and subsequent click chemistry ensures that the applications of this powerful tool will continue to expand, driving new discoveries in basic research and drug development.

References

- 1. biotium.com [biotium.com]

- 2. What is Tyramide Signal Amplification (TSA)? | AAT Bioquest [aatbio.com]

- 3. Newsletter: Tyramide Signal Amplification in Microscopy and Spatial Proteomics - FluoroFinder [fluorofinder.com]

- 4. DNAzyme Catalyzed Tyramide Depositing Reaction for In Situ Imaging of Protein Status on the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

Tyramide Alkyne for Spatial Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tyramide alkyne and its application in spatial biology, focusing on its integration into multiplexed immunofluorescence workflows. It details the underlying principles of Tyramide Signal Amplification (TSA), the specifics of using this compound with click chemistry, experimental protocols, and the advantages this method offers for high-resolution, multiplexed tissue imaging.

Introduction to Tyramide Signal Amplification (TSA) in Spatial Biology

Spatial biology aims to resolve the spatial organization of molecules within tissues, providing critical insights into cellular function, interactions, and disease pathology. A key challenge in spatial biology is the detection of low-abundance proteins. Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive method that addresses this challenge by significantly enhancing the signal from immunohistochemistry (IHC) and in situ hybridization (ISH) assays.[1][2]

The core principle of TSA involves the use of horseradish peroxidase (HRP) conjugated to a secondary antibody. In the presence of hydrogen peroxide (H₂O₂), HRP activates a labeled tyramide substrate.[3][4] This activated tyramide then covalently binds to tyrosine residues on proteins in the immediate vicinity of the target epitope.[4] This enzymatic deposition results in a substantial increase in the localized concentration of the label, leading to a signal amplification of up to 100-fold compared to conventional immunofluorescence methods.

Advantages of TSA in Spatial Biology:

-

Enhanced Sensitivity: Enables the detection of low-abundance proteins that may be undetectable with standard methods.

-

Reduced Primary Antibody Concentration: The high sensitivity of TSA allows for the use of more dilute primary antibodies, which can reduce costs and minimize background staining.

-

Multiplexing Capability: The covalent nature of the tyramide deposition allows for the stripping of primary and secondary antibodies after each round of staining without affecting the signal. This enables sequential labeling of multiple targets with antibodies from the same host species, simplifying multiplex panel design.

This compound: A Clickable Probe for Enhanced Multiplexing

This compound is a specialized form of tyramide that contains a terminal alkyne group. This alkyne moiety serves as a bioorthogonal handle for a subsequent "click chemistry" reaction. Instead of being directly conjugated to a fluorophore, the this compound is first deposited at the target site via the standard TSA mechanism. Then, a fluorophore- or hapten-conjugated azide is introduced, which specifically and covalently attaches to the alkyne-tagged tyramide through a cycloaddition reaction.

This two-step process offers several advantages for advanced spatial biology applications:

-

Flexibility in Fluorophore Choice: Researchers are not limited to pre-labeled fluorescent tyramides. A single this compound reagent can be used with a wide array of azide-modified fluorophores, allowing for greater flexibility in panel design and imaging strategies.

-

Signal Amplification with Novel Probes: It opens the door to using other detection modalities that can be conjugated to an azide.

-

Potential for Reduced Steric Hindrance: The initial deposition of a smaller molecule (this compound) compared to a bulky fluorophore-tyramide conjugate may improve penetration and reduce steric hindrance in dense tissue environments.

Signaling Pathways and Experimental Workflows

Tyramide Signal Amplification (TSA) Mechanism

The fundamental mechanism of TSA is a three-step enzymatic process that leads to the covalent deposition of a labeled tyramide at a specific location in a tissue sample.

This compound with Click Chemistry Workflow for Spatial Biology

The workflow for using this compound in spatial biology involves an initial TSA step to deposit the alkyne, followed by a click chemistry reaction to attach the fluorescent reporter.

Quantitative Data

One study in intracellular flow cytometry, which shares principles of fluorescent detection with spatial biology, showed that optimized TSA enhanced the measurement resolution of a phosphorylated protein by approximately 10-fold compared to standard staining methods. Another study demonstrated a 14- to 30-fold improvement in signal with a relatively dim fluorophore using TSA compared to direct conjugation.

The following table summarizes the key factors influencing signal intensity in a this compound workflow. Optimization of these parameters is crucial for achieving the best results.

| Parameter | Recommendation | Rationale |

| Primary Antibody Concentration | Empirically determine the optimal dilution. This is often significantly more dilute than for standard immunofluorescence. | TSA provides significant signal amplification, so a lower primary antibody concentration can reduce background and non-specific binding. |

| HRP-Secondary Antibody Concentration | Titrate to find the optimal concentration that provides good signal amplification without increasing background. | Sufficient HRP is needed to catalyze the tyramide reaction, but excess can lead to non-specific deposition. |

| This compound Concentration | Typically in the low micromolar range. Titration is recommended. | Concentration affects the density of alkyne deposition. Too high a concentration can lead to increased background. |

| Tyramide Incubation Time | Typically 5-10 minutes. | A short incubation is usually sufficient for robust signal. Longer times may increase background. |

| Click Chemistry Reagents | Use fresh, high-quality reagents. The choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry will depend on the experimental setup. | The efficiency of the click reaction directly impacts the final signal intensity. SPAAC is metal-free and often preferred for live-cell applications, while CuAAC is very efficient but requires a copper catalyst that can be toxic to live cells. |

| Azide-Fluorophore Concentration | Titrate to find the optimal concentration for the click reaction. | Sufficient azide-fluorophore is needed to label all deposited alkynes, but excess can lead to non-specific binding and background. |

Experimental Protocols

The following are generalized protocols for the use of this compound in multiplexed immunofluorescence on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Note: These are starting points and should be optimized for specific antibodies, tissues, and imaging systems.

Deposition of this compound

This protocol covers the steps from tissue preparation to the covalent deposition of this compound.

-

Deparaffinization and Rehydration:

-

Incubate slides in three washes of xylene for 5 minutes each.

-

Incubate in two washes of 100% ethanol for 10 minutes each.

-

Incubate in two washes of 95% ethanol for 10 minutes each.

-

Wash twice in deionized water for 5 minutes each.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., 10 mM sodium citrate, pH 6.0).

-

Bring slides to a boil in a microwave and then maintain at a sub-boiling temperature for 10 minutes.

-

Cool slides to room temperature for 30 minutes.

-

-

Peroxidase Quenching:

-

Incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

-

Wash twice in deionized water for 5 minutes each.

-

Wash in 1X TBST (Tris-Buffered Saline with 0.1% Tween-20) for 5 minutes.

-

-

Blocking:

-

Incubate sections with a blocking buffer (e.g., 1% BSA in TBST) for 1 hour at room temperature in a humidified chamber.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in antibody diluent to its empirically determined optimal concentration.

-

Incubate sections with the primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Wash sections with 1X TBST three times for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Incubate sections with an HRP-conjugated secondary antibody diluted in antibody diluent for 1 hour at room temperature.

-

Wash sections with 1X TBST three times for 5 minutes each.

-

-

This compound Deposition:

-

Prepare the this compound working solution according to the manufacturer's instructions, typically by diluting a stock solution in the provided amplification buffer containing hydrogen peroxide.

-

Incubate sections with the this compound working solution for 5-10 minutes at room temperature, protected from light.

-

Wash sections with 1X TBST three times for 5 minutes each.

-

Click Chemistry Reaction

This protocol describes the attachment of an azide-fluorophore to the deposited this compound. The example below is for a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Prepare Click Reaction Cocktail:

-

Caution: Prepare the cocktail immediately before use.

-

To a suitable buffer (e.g., PBS), add the azide-fluorophore to the desired final concentration.

-

Add a copper (II) sulfate solution (e.g., to a final concentration of 1 mM).

-

Add a copper ligand such as THPTA (e.g., to a final concentration of 5 mM).

-

Add a reducing agent such as sodium ascorbate (e.g., to a final concentration of 50 mM, from a freshly prepared stock).

-

-

Click Reaction Incubation:

-

Incubate the sections with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Wash sections with 1X TBST three times for 5 minutes each.

-

Wash with PBS three times for 5 minutes each.

-

-

Counterstaining and Mounting:

-

If desired, counterstain the nuclei with DAPI.

-

Mount the coverslip with an appropriate mounting medium.

-

The slide is now ready for imaging.

-

Multiplexing Workflow

For multiplexing, after the first round of imaging, the antibodies can be stripped before proceeding to the next target.

-

Antibody Stripping:

-

Perform an antigen retrieval step (e.g., boiling in 10 mM sodium citrate, pH 6.0 for 10 minutes) to remove the primary and secondary antibodies from the previous round.

-

Cool the slides and wash with TBST.

-

-

Next Round of Staining:

-

Repeat the entire workflow from the Blocking step (Protocol 5.1, step 4) with the next primary antibody and a different azide-fluorophore for the click reaction.

-

Conclusion

This compound, in conjunction with click chemistry, represents a powerful and versatile tool in the spatial biology toolbox. By uncoupling the signal amplification and fluorophore introduction steps, it provides researchers with enhanced flexibility and control over their multiplexed imaging experiments. The ability to achieve high signal amplification for low-abundance targets is critical for elucidating complex cellular interactions within the tissue microenvironment. While careful optimization of each step is required, the this compound workflow has the potential to enable new discoveries in basic research, diagnostics, and drug development.

References

Tyramide Alkyne: A Technical Guide to Proximity-Based Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tyramide alkyne as a powerful probe for proximity-based labeling (PBL) applications. It details the underlying principles, experimental protocols, and data interpretation, offering a comprehensive resource for researchers in proteomics, cell biology, and drug discovery.

Introduction to Proximity-Based Labeling with this compound

Proximity-based labeling is a technique used to identify proteins and other biomolecules within a nanometer-scale radius of a protein of interest in living cells.[1][2][3] This is achieved by fusing an enzyme to a "bait" protein, which then generates reactive molecules that covalently label neighboring "prey" biomolecules. These labeled molecules can then be enriched and identified, providing a snapshot of the bait protein's microenvironment.

Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive enzymatic detection method that forms the basis for this approach.[4][5] The core of the system involves the enzyme horseradish peroxidase (HRP) or the engineered ascorbate peroxidase (APEX), which, in the presence of hydrogen peroxide (H₂O₂), catalyzes the conversion of a tyramide-containing substrate into a highly reactive, short-lived radical. This radical then covalently bonds to electron-rich amino acid residues, primarily tyrosine, on nearby proteins.

This compound is a specialized substrate where the tyramide molecule is functionalized with an alkyne group. This "clickable" handle allows for a two-step labeling process. First, the enzymatic proximity labeling occurs, depositing the alkyne moiety onto proximal proteins. Second, a reporter molecule, such as biotin or a fluorophore containing a complementary azide group, is attached via a highly specific and efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) reaction. This two-step approach offers versatility and can lead to lower background signal compared to direct labeling with bulky tyramide-biotin conjugates.

Advantages of this compound-Based Proximity Labeling:

-

High Sensitivity: TSA can increase detection sensitivity by up to 100-fold compared to conventional methods.

-

Improved Specificity: The short-lived nature of the tyramide radical ensures that labeling is restricted to the immediate vicinity of the enzyme.

-

Versatility: The "clickable" alkyne group allows for the attachment of various reporter tags for different downstream applications, including mass spectrometry, fluorescence microscopy, and western blotting.

-

Enhanced Permeability: Alkyne-modified tyramide probes can exhibit better cell permeability compared to bulkier biotinylated probes, improving labeling efficiency in intact cells.

The Core Mechanism and Workflow

The this compound proximity labeling workflow can be broken down into several key stages, from initial probe introduction to final data analysis.

Enzymatic Labeling Pathway

The process begins with a protein of interest fused to a peroxidase enzyme, typically APEX2, an engineered ascorbate peroxidase that is active in various cellular compartments.

Upon addition of this compound and a brief pulse of hydrogen peroxide, the APEX2 enzyme generates highly reactive this compound radicals. These radicals then covalently attach to nearby proteins.

Experimental Workflow

Following the enzymatic labeling, the alkyne-tagged proteins are derivatized with a reporter molecule via a click chemistry reaction.

This workflow allows for the capture and subsequent identification or visualization of the proteins that were in close proximity to the bait protein.

Quantitative Data Summary

The primary quantitative advantage of this compound-based proximity labeling lies in its signal amplification, leading to higher sensitivity.

| Parameter | Value/Range | Source(s) | Notes |

| Signal Amplification | Up to 100-fold increase in sensitivity | Compared to conventional avidin-biotin complex (ABC) methods. | |

| Labeling Time (APEX2) | ~10 minutes | Significantly faster than the ~18 hours required for BioID. | |

| Labeling Radius | Nanometer-scale | The short lifetime of the radical ensures high spatial resolution. | |

| Click-based Amplification Ratio | 3.0–12.7 fold | A study comparing a click-based amplification method to TSA showed this level of signal increase with low nonspecific amplification. | |

| TSA Amplification Ratio (for comparison) | 7.6-fold | In the same comparative study, TSA showed a higher amplification ratio but also introduced more nonspecific background. | |

| Specificity in Yeast (Alkyne Tyramide) | 94% | A study using alkyne tyramide with APEX2 in yeast mitochondria reported extremely high specificity. |

Experimental Protocols

The following are generalized protocols for key experiments. Optimal conditions, such as antibody and probe concentrations, as well as incubation times, should be empirically determined for each specific experimental system.

In-Cell Proximity Labeling with this compound (APEX2-based)

This protocol is adapted for cultured cells expressing a protein of interest fused to APEX2.

Reagents:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Hydrogen Peroxide (H₂O₂) solution (e.g., 30% stock)

-

Quenching solution: 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS.

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer appropriate for downstream analysis.

Protocol:

-

Cell Culture: Culture cells expressing the APEX2-fusion protein to the desired confluency.

-

Probe Incubation: Replace the culture medium with medium containing the desired concentration of this compound (a starting concentration of 1 mM can be tested). Incubate for 30-60 minutes at 37°C.

-

Labeling Initiation: Add H₂O₂ to a final concentration of 1 mM. Gently swirl the plate and incubate for 1 minute at room temperature.

-

Quenching: Immediately aspirate the labeling solution and add the quenching solution. Wash the cells three times with the quenching solution.

-

Cell Lysis: Lyse the cells using a buffer compatible with your downstream application (e.g., RIPA buffer for western blotting, or a denaturing buffer for mass spectrometry).

-

Proceed to Click Chemistry: The resulting cell lysate containing alkyne-labeled proteins is now ready for the click reaction.

Click Chemistry Reaction for Biotinylation

This protocol describes the copper-catalyzed click reaction to attach biotin to the alkyne-labeled proteins in the cell lysate.

Reagents:

-

Azide-PEG4-Biotin stock solution (e.g., 10 mM in DMSO)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 100 mM in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)

-

Cell lysate containing alkyne-labeled proteins.

Protocol:

-

Prepare Click-Chemistry Cocktail: For each 1 mL of cell lysate, prepare the following cocktail immediately before use:

-

Azide-PEG4-Biotin: 10 µL (final concentration 100 µM)

-

TCEP: 10 µL (final concentration 1 mM)

-

TBTA: 10 µL (final concentration 100 µM)

-

CuSO₄: 10 µL (final concentration 500 µM)

-

-

Reaction Incubation: Add the click-chemistry cocktail to the cell lysate. Incubate for 1-2 hours at room temperature with gentle rotation.

-

Protein Precipitation (Optional but Recommended): Precipitate the proteins (e.g., using methanol/chloroform) to remove excess click chemistry reagents.

-

Resuspend and Enrich: Resuspend the protein pellet in a buffer suitable for streptavidin affinity purification (e.g., containing 1% SDS). Proceed with enrichment of biotinylated proteins using streptavidin-coated beads.

Conclusion

This compound, in conjunction with peroxidases like APEX2, provides a robust and sensitive method for proximity-based labeling. Its "clickable" nature offers significant flexibility for downstream applications and can improve labeling efficiency and specificity. This technical guide provides a foundational understanding and practical protocols for researchers looking to implement this powerful technique to explore protein interaction networks and subcellular proteomes. As with any method, optimization of reaction conditions is crucial for achieving high-quality, reproducible results.

References

- 1. alkyne-phosphoramidite-5-terminal.com [alkyne-phosphoramidite-5-terminal.com]

- 2. Proximity labeling - Wikipedia [en.wikipedia.org]

- 3. blog.addgene.org [blog.addgene.org]

- 4. biotium.com [biotium.com]

- 5. Newsletter: Tyramide Signal Amplification in Microscopy and Spatial Proteomics - FluoroFinder [fluorofinder.com]

A Technical Deep Dive: Unraveling the Fundamental Differences Between Tyramide and Tyramide Alkyne

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological imaging and proteomics, the sensitive detection and localization of molecular targets are paramount. Tyramide-based methodologies have emerged as powerful tools to achieve signal amplification and proximity-dependent labeling. This technical guide elucidates the core distinctions between two key players in this arena: traditional tyramide and its bioorthogonally-reactive counterpart, tyramide alkyne. We will explore their fundamental chemical differences, mechanisms of action, and applications, providing detailed experimental protocols and comparative data to inform experimental design and implementation.

Core Chemical and Mechanistic Differences

At its heart, the difference between tyramide and this compound lies in a single functional group that dictates their subsequent detection and application.

Tyramide , in the context of biological applications, is typically conjugated to a reporter molecule such as a fluorophore or a hapten (e.g., biotin). The foundational technique utilizing this molecule is Tyramide Signal Amplification (TSA) , also known as Catalyzed Reporter Deposition (CARD).[1][2] This enzyme-mediated detection method dramatically enhances the signal from low-abundance targets in techniques like immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH).[3][4]

The mechanism of TSA hinges on the catalytic activity of Horseradish Peroxidase (HRP).[2] In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP activates the fluorophore- or hapten-labeled tyramide. This activation generates a highly reactive, short-lived tyramide radical that covalently binds to nearby tyrosine residues on proteins at or near the site of the HRP enzyme. This process results in the deposition of a high density of reporter molecules, leading to a significant amplification of the signal, reportedly by up to 100-fold compared to conventional methods.

This compound , on the other hand, is a modified tyramide molecule that incorporates a terminal alkyne group. This alkyne moiety serves as a "handle" for bioorthogonal chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry". This compound is a key substrate for proximity labeling techniques, most notably with engineered peroxidases like APEX2 (ascorbate peroxidase 2).

The initial activation mechanism of this compound is analogous to that of traditional tyramide. A peroxidase, such as APEX2, catalyzes the formation of this compound radicals in the presence of H₂O₂. These radicals then covalently label proximal proteins. However, instead of direct detection of a pre-conjugated fluorophore, the deposited alkyne groups are subsequently detected in a secondary reaction. An azide-containing reporter molecule (e.g., a fluorescent dye, biotin) is "clicked" onto the alkyne-tagged proteins. This two-step process offers a high degree of specificity and has been shown to be highly efficient, with this compound exhibiting greater water solubility and cell wall permeability compared to traditional biotin-tyramide (biotin-phenol) in some systems.

Comparative Summary of Core Features

| Feature | Tyramide (in TSA) | This compound (in Proximity Labeling) |

| Core Structure | Tyramine conjugated to a reporter (fluorophore, biotin) | Tyramine with a terminal alkyne group |

| Enzyme | Horseradish Peroxidase (HRP) | Engineered Peroxidases (e.g., APEX2) |

| Mechanism | HRP-catalyzed radical formation and covalent deposition of a pre-labeled tyramide. | Peroxidase-catalyzed radical formation and covalent deposition of an alkyne-functionalized tyramide. |

| Detection | Direct detection of the conjugated reporter molecule. | Indirect, two-step detection via click chemistry with an azide-labeled reporter. |

| Primary Application | Signal amplification for detecting low-abundance targets in IHC, ICC, FISH. | Proximity-dependent labeling of proteins for proteomics and mapping subcellular proteomes. |

Signaling Pathways and Experimental Workflows

The distinct chemistries of tyramide and this compound lend themselves to different experimental workflows.

Tyramide Signal Amplification (TSA) Workflow

The TSA workflow is an extension of standard immunolabeling protocols, designed to amplify the signal from a primary antibody.

Figure 1: Workflow for Tyramide Signal Amplification (TSA).

This compound Proximity Labeling Workflow

The workflow for this compound involves an initial proximity labeling step followed by a click chemistry reaction for detection.

References

Methodological & Application

Tyramide Alkyne Protocol for Advanced Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Tyramide Alkyne protocol is a powerful signal amplification technique for immunofluorescence (IF) that combines the high sensitivity of Tyramide Signal Amplification (TSA) with the specificity of bioorthogonal click chemistry. This method offers a significant improvement over conventional immunofluorescence and standard TSA, particularly for the detection of low-abundance targets. By employing a two-step detection process, this protocol dramatically enhances the signal-to-noise ratio and minimizes non-specific background, enabling clearer and more precise localization of antigens within cellular and tissue contexts.[1][2]

The core principle of this technique lies in the enzymatic deposition of an alkyne-modified tyramide molecule at the site of the target antigen. A primary antibody binds to the antigen of interest, which is then recognized by a secondary antibody conjugated to horseradish peroxidase (HRP). In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of the alkyne-tyramide substrate into a highly reactive radical. This radical covalently binds to electron-rich amino acid residues, such as tyrosine, in the immediate vicinity of the HRP enzyme. This ensures that the alkyne moiety is densely deposited at the location of the target antigen.

The deposited alkyne serves as a bioorthogonal handle for a subsequent click chemistry reaction. A fluorescently-labeled azide is then introduced, which specifically and efficiently reacts with the alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction forms a stable triazole linkage, resulting in the highly amplified and specific fluorescent labeling of the target.

Key Advantages:

-

Enhanced Sensitivity: The enzymatic amplification of the tyramide deposition, coupled with the highly efficient click reaction, allows for the detection of proteins that are otherwise undetectable with standard immunofluorescence methods.[1]

-

Reduced Background: The two-step detection process significantly reduces the non-specific background often associated with direct fluorescent tyramide TSA methods.[1][2] This is because the small alkyne-tyramide molecule is less prone to non-specific binding than larger fluorophore-conjugated tyramides.

-

Improved Signal-to-Noise Ratio: The combination of high signal amplification and low background results in a superior signal-to-noise ratio, leading to clearer images and more reliable quantification.

-

Multiplexing Capabilities: The covalent nature of the tyramide deposition allows for sequential rounds of antibody staining and stripping, enabling multiplexed detection of several targets within the same sample.

This protocol is particularly advantageous for researchers in drug development and cellular biology who require precise localization and quantification of low-abundance proteins, such as cell surface receptors, transcription factors, and signaling pathway components.

Experimental Protocols

I. Reagent Preparation

| Reagent | Stock Concentration | Working Concentration | Solvent/Buffer |

| Alkyne Tyramide | 1 mg/mL | 1-5 µg/mL | DMSO |

| Hydrogen Peroxide (H₂O₂) | 30% | 0.015% | PBS |

| Copper (II) Sulfate (CuSO₄) | 500 mM | 5 mM | Deionized Water |

| Ascorbic Acid | 500 mM | 50 mM | Deionized Water |

| Fluorescent Azide | 1 mM | 1 µM | DMSO or Deionized Water |

| Primary Antibody | Varies | See Table 2 | Antibody Diluent |

| HRP-conjugated Secondary Antibody | Varies | See Table 2 | Antibody Diluent |

Table 1: Reagent Preparation and Recommended Concentrations.

II. Immunofluorescence Staining Protocol

This protocol is designed for cultured cells or tissue sections on slides.

A. Sample Preparation and Blocking

-

Deparaffinization and Rehydration (for FFPE tissues): If using formalin-fixed paraffin-embedded (FFPE) tissue sections, deparaffinize the slides in xylene and rehydrate through a graded series of ethanol washes.

-

Antigen Retrieval (if required): Perform antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0) and method (e.g., heat-induced epitope retrieval).

-

Permeabilization: For intracellular targets, permeabilize the cells with a detergent-based buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.

-

Endogenous Peroxidase Quenching: Incubate the samples in 3% H₂O₂ in PBS for 10-15 minutes at room temperature to quench endogenous peroxidase activity. Wash three times with PBS.

-

Blocking: Block non-specific antibody binding by incubating the samples in a blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody in PBS with 0.1% Tween-20) for 1 hour at room temperature.

B. Antibody Incubation

-

Primary Antibody Incubation: Dilute the primary antibody in antibody diluent to its optimal concentration (see Table 2 for guidance). Incubate the samples with the primary antibody overnight at 4°C in a humidified chamber.

-

Washing: Wash the samples three times with wash buffer (e.g., PBS with 0.1% Tween-20) for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in antibody diluent. Incubate the samples with the secondary antibody for 1 hour at room temperature.

-

Washing: Wash the samples three times with wash buffer for 5 minutes each.

| Antibody | Conventional IF Dilution | This compound IF Dilution |

| Primary Antibody | 1:100 - 1:500 | 1:1,000 - 1:10,000 |

| HRP-conjugated Secondary Antibody | N/A | 1:500 - 1:2,000 |

Table 2: Recommended Antibody Dilution Ranges. Due to the significant signal amplification, primary antibody concentrations should be optimized and are typically much lower than in conventional immunofluorescence.

C. This compound Deposition

-

Prepare Alkyne Tyramide Working Solution: Dilute the alkyne tyramide stock solution to a final concentration of 1-5 µg/mL in PBS containing 0.015% H₂O₂. Prepare this solution fresh.

-

Incubation: Incubate the samples with the alkyne tyramide working solution for 20 minutes at room temperature in the dark.

-

Washing: Wash the samples three times with PBS for 5 minutes each.

D. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

-

Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use by mixing the following components in PBS:

-

5 mM CuSO₄

-

50 mM Ascorbic Acid

-

1 µM Fluorescent Azide

-

-

Incubation: Incubate the samples with the click reaction cocktail for 40 minutes at room temperature in a humidified chamber, protected from light.

-

Washing: Wash the samples three times with PBS for 5 minutes each.

E. Counterstaining and Mounting

-

Counterstaining: If desired, counterstain the nuclei with a suitable nuclear stain (e.g., DAPI) for 5-10 minutes.

-